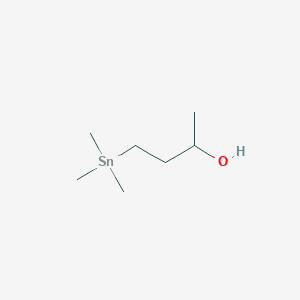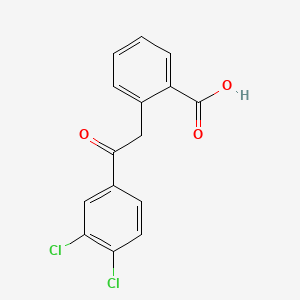
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and several methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Piperazine: Contains a piperazine ring but lacks the additional acetyl and methyl groups.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Uniqueness
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is unique due to its combination of a piperidine ring, a piperazine moiety, and multiple methyl groups. This structure imparts distinctive chemical properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
53778-91-9 |
|---|---|
Molekularformel |
C16H31N3O |
Molekulargewicht |
281.44 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-1-(2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H31N3O/c1-15(2)7-6-8-16(3,4)19(15)14(20)13-18-11-9-17(5)10-12-18/h6-13H2,1-5H3 |
InChI-Schlüssel |
FTLSQEOSDKCVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C(=O)CN2CCN(CC2)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)






![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)

